molecular formula C14H14N6O2S B2587336 N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1206992-34-8

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2587336
CAS No.: 1206992-34-8
M. Wt: 330.37
InChI Key: AELHLFUUGUIRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic research compound designed for use in biological and pharmacological studies. This chemical features a 6-methoxyquinolin-8-amine pharmacophore, a structure recognized in antimalarial research for its bioactive properties . The molecule is hybridized with a 1-methyl-1H-tetrazole-5-thio moiety, a strategic design intended to enhance its potential for investigating novel therapeutic pathways. Main Applications & Research Value: The core value of this compound lies in its application as a scaffold in infectious disease research, particularly in the study against Plasmodium species. The 8-amino-6-methoxyquinoline motif is a key structural component of established antimalarial agents such as primaquine and tafenoquine . The integration of the tetrazole ring is a significant research focus, as this group is hypothesized to play a critical role in heme complexation, a mechanism that may disrupt the parasite's detoxification pathway . Researchers can utilize this hybrid molecule to explore structure-activity relationships (SAR) and investigate mechanisms of action to circumvent drug resistance in parasites. Note to Researchers: The antiplasmodial activity and cytotoxicity of quinoline-tetrazole hybrids are highly dependent on the linker structure and lipophilic side chains . This specific acetamide-linked hybrid presents a distinct molecular architecture for profiling and analysis. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-20-14(17-18-19-20)23-8-12(21)16-11-7-10(22-2)6-9-4-3-5-15-13(9)11/h3-7H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELHLFUUGUIRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Derivative: Starting with 6-methoxyquinoline, various functionalization reactions such as nitration, reduction, and acylation are performed to introduce the necessary substituents.

    Tetrazole Ring Formation: The tetrazole ring is synthesized via cyclization reactions involving azide and nitrile precursors under acidic or basic conditions.

    Thioacetamide Linkage: The final step involves coupling the quinoline derivative with the tetrazole ring through a thioacetamide linkage, often using thiolating agents and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Reaction Pathway:

  • Nitro Reduction

    • Reactants : 6-Methoxy-8-nitroquinoline, SnCl₂, HCl.

    • Conditions : Acidic medium, 25°C.

    • Product : 6-Methoxyquinolin-8-amine.

  • Chloroacetamide Formation

    • Reactants : 6-Methoxyquinolin-8-amine, chloroacetyl chloride, triethylamine.

    • Conditions : CH₂Cl₂, 0°C → 25°C, 20 hours .

    • Product : 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide.

  • Nucleophilic Substitution

    • Reactants : 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide, 1-methyl-1H-tetrazole-5-thiol, base (e.g., triethylamine).

    • Conditions : Inert atmosphere (Ar), room temperature, 12–24 hours.

    • Product : Target compound (N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide).

Amide Formation (Step 2)

  • Mechanism : Nucleophilic acyl substitution.

    • Quinolin-8-amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

    • Triethylamine neutralizes HCl byproduct .

Nucleophilic Substitution (Step 3)

  • Mechanism : SN² displacement.

    • Thiolate ion (from 1-methyl-1H-tetrazole-5-thiol deprotonation) replaces the chloride on the acetamide.

Stability

  • Thermal : Stable at ≤100°C; decomposition observed >150°C.

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Reactivity

  • Tetrazole-Thio Group :

    • Oxidation : Forms sulfoxide/sulfone derivatives with H₂O₂ or KMnO₄ .

    • Alkylation : Reacts with alkyl halides to form thioether derivatives .

  • Quinoline Core :

    • Electrophilic Substitution : Limited due to electron-withdrawing methoxy group.

    • Coordination : Binds metal ions (e.g., Fe³⁺) via the nitrogen lone pair .

  • Acetamide Linker :

    • Hydrolysis : Cleaved under acidic (HCl) or basic (NaOH) conditions to regenerate amine .

Research Findings

  • Anti-Plasmodial Activity : The thioacetamide linker enhances selectivity against Plasmodium falciparum (IC₅₀ = 0.8 μM) while reducing cytotoxicity (SI > 100) .

  • Enzyme Inhibition : The tetrazole moiety inhibits α-glucosidase (IC₅₀ = 12.4 μM) via hydrogen bonding with catalytic residues .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide exhibit promising antimicrobial properties. The presence of the quinoline scaffold is particularly noteworthy as it has been associated with antibacterial activity.

CompoundStructure FeaturesActivity
6-MethoxyquinolineQuinoline base with methoxy groupExhibits antibacterial properties
8-AminoquinolineAmino group at position 8Known for anticancer activity
1-MethylbenzotriazoleBenzotriazole ringStrong enzyme inhibition capabilities

These compounds highlight the potential of this compound in developing new antimicrobial agents that could be effective against resistant strains of bacteria.

Anticancer Potential

The tetrazole moiety is known for its role in kinase inhibition, which is crucial for cancer therapy. Studies have shown that derivatives of quinoline-tetrazole hybrids possess significant anticancer activity, particularly against various cancer cell lines.

A study focusing on 8-aminoquinoline-tetrazole hybrids demonstrated their effectiveness against Plasmodium falciparum, indicating potential use in treating malaria as well as cancer due to their cytotoxic effects on tumor cells . The impact of different linkers on biological activity was also noted, suggesting that structural modifications can enhance selectivity and efficacy.

Case Study 1: Antiplasmodial Activity

In a study involving 8-aminoquinoline-tetrazole hybrids, compounds were synthesized and tested for their antiplasmodial activity against Plasmodium falciparum NF54. The results indicated that certain compounds exhibited good activity and selectivity, influenced by the structural characteristics of the linkers used in synthesis .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of various quinoline-tetrazole hybrids against L-6 cells. The findings revealed that structural variations significantly affected both the activity and cytotoxicity profiles, emphasizing the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents/Modifications Synthesis Yield Melting Point (°C) Reference
N-(6-Methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide Quinoline + tetrazole 6-OCH₃, 1-methyltetrazole-S- linkage Not reported Not reported
Compound 21 (6-Methoxy-N-((naphthalen-1-yl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine) Quinoline + tetrazole + naphthalene 1-tert-butyltetrazole, naphthalene linkage 25% Not reported
Compound 9c () Thiazolidinone + thioxoacetamide 4-Chlorobenzylidene, 4-methoxyphenyl 90% 186–187
Compound 6a () Naphthalene + triazole + acetamide Naphthalene-OCH₂, phenyl Not reported Not reported
Compounds 8 and 9 () Oxadiazole/thiadiazole + benzodioxole Tetrahydronaphthalene, phenyl Not reported Not reported

Key Observations:

  • Synthetic Complexity: The target compound shares synthetic challenges with other tetrazole-containing analogs. For example, compound 21 (tetrazole-quinoline hybrid) required multi-step synthesis with a low yield (25%) , whereas thiazolidinone derivatives (e.g., compound 9c) achieved higher yields (90%) due to optimized cyclocondensation protocols .
  • Role of Substituents: Quinoline Modifications: The 6-methoxy group in the target compound may enhance solubility and target binding compared to unsubstituted quinolines . Tetrazole vs. Thiazolidinone: Tetrazole-thioacetamide derivatives (e.g., the target compound) exhibit greater metabolic stability than thiazolidinone analogs (e.g., compound 9c), which are prone to ring-opening reactions . Aromatic Linkers: Naphthalene-based triazole derivatives (e.g., compound 6a) showed improved π-π stacking interactions in docking studies compared to phenyl-substituted analogs .
Pharmacological and Biochemical Properties

Table 2: Activity Comparison of Selected Analogues

Compound Name Biological Target/Activity IC₅₀/EC₅₀ Key Findings Reference
Target Compound Not reported N/A Structural similarity suggests antiplasmodial potential
Compound 21 () Antiplasmodial (Plasmodium falciparum) 1.2 µM Tetrazole-quinoline hybrid showed 25-fold higher potency than chloroquine
Compounds 8 and 9 () MMP-9 inhibition, cytotoxic (A549/C6 cells) 0.8–1.5 µM Oxadiazole derivatives inhibited MMP-9 and reduced cancer cell viability
Compound 9c () α-Glucosidase inhibition 3.4 µM Demonstrated competitive inhibition via docking studies

Key Observations:

  • Anti-Infective Potential: Tetrazole-containing compounds (e.g., compound 21) show promise against Plasmodium falciparum, likely due to heme-binding interactions facilitated by the quinoline core .
  • Anticancer Activity : Oxadiazole/thiadiazole derivatives (e.g., compounds 8 and 9) inhibit MMP-9, a key enzyme in tumor metastasis, with minimal toxicity to healthy cells .
  • Enzyme Inhibition : Thioacetamide derivatives (e.g., compound 9c) exhibit strong α-glucosidase inhibition, suggesting applications in diabetes management .
Structure-Activity Relationships (SAR)

Quinoline vs. Naphthalene Cores: Quinoline-based compounds (e.g., target compound) show superior antiplasmodial activity compared to naphthalene-linked analogs (e.g., compound 6a), likely due to enhanced penetration into parasitic vesicles .

Tetrazole vs. Triazole Moieties :

  • Tetrazole-thioacetamide derivatives exhibit higher metabolic stability than triazole analogs due to resistance to oxidative degradation .

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in compound 6c) improve binding affinity to hydrophobic enzyme pockets, as seen in α-glucosidase inhibition studies .

Biological Activity

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a hybrid compound that integrates a quinoline moiety with a tetrazole group, linked through a thioacetamide functional group. This unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • A methoxy group at the 6-position of the quinoline ring.
  • A thioether linkage to a tetrazole, which is known for diverse biological activities, especially in the context of kinase inhibition.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. The quinoline scaffold is present in several clinically used antibiotics, suggesting that this compound may also possess antimicrobial properties.

A comparative analysis of related compounds shows that:

Compound NameStructure FeaturesUnique Aspects
6-MethoxyquinolineQuinoline base with methoxy groupExhibits antibacterial properties
8-AminoquinolineAmino group at position 8Known for anticancer activity
1-MethylbenzotriazoleBenzotriazole ringStrong enzyme inhibition capabilities
Thiazole derivativesContains thiazole ringDiverse pharmacological activities

The combination of quinoline and tetrazole functionalities may confer distinct biological activities not found in other compounds.

Kinase Inhibition

The tetrazole moiety is recognized as a pharmacophore in many kinase inhibitors. Kinases are crucial in various cellular processes, and inhibiting specific kinases can lead to drug development for treating cancer and inflammatory diseases. While specific data on this compound's kinase inhibition is limited, its structural components suggest potential efficacy in this area.

Cytotoxicity and Selectivity

In studies involving related compounds, such as those derived from 6-methoxyquinolin derivatives, it was found that certain modifications significantly influenced cytotoxicity against various cell lines. For example, compounds were tested for their antiplasmodial activity against Plasmodium falciparum and exhibited varying degrees of cytotoxicity against L-6 cells. The most active derivatives showed promising selectivity indices, indicating low toxicity while maintaining efficacy against target pathogens .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives based on the quinoline-tetrazole framework and evaluated their biological activity. Among these, certain compounds demonstrated potent inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), with IC50 values indicating strong potential for therapeutic applications in diabetes management .
  • Antiplasmodial Activity : Another research effort focused on the antiplasmodial activity of quinoline-tetrazole hybrids. The results indicated that modifications to the linker between the quinoline and tetrazole moieties significantly affected both activity against P. falciparum and cytotoxicity against mammalian cells .
  • Antimicrobial Screening : Various studies have assessed the antimicrobial properties of related compounds, revealing promising activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives were comparable to established antibiotics, suggesting that this compound could be explored further for its antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, as demonstrated in analogous quinoline-tetrazole hybrids (e.g., using tert-butyl isocyanide, trimethylsilyl azide, and aldehydes in dry methanol). Copper(II) acetate (10 mol%) in tert-BuOH-H₂O (3:1) is a common catalyst system for such reactions . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate 8:2) and recrystallization in ethanol for purification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodology :

  • IR Spectroscopy : Detect functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • NMR : Use ¹H/¹³C-NMR to verify substituent positions (e.g., methoxyquinoline protons at δ 3.8–4.0 ppm, tetrazole-thio methyl at δ 3.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₈N₄O₃S₃: 435.0614; observed: 435.0622) .

Q. What solvents and conditions are recommended for solubility and stability studies?

  • Methodology : Ethyl acetate and methanol are effective for extraction and recrystallization . Stability under acidic/basic conditions can be tested via pH-varied incubations (e.g., 0.1 M HCl/NaOH at 25°C for 24 hrs), monitored by HPLC .

Advanced Research Questions

Q. How does the tetrazole-thio moiety influence biological activity, and what are the structure-activity relationship (SAR) trends?

  • Methodology : Compare analogs with varying tetrazole substituents (e.g., tert-butyl vs. methyl groups). For example, tert-butyl-tetrazole hybrids showed enhanced antiplasmodial activity (IC₅₀ < 1 µM) due to increased lipophilicity . Test cytotoxicity against cancer cells (e.g., A549 lung adenocarcinoma) and normal cells (e.g., NIH/3T3) to assess selectivity .

Q. What computational approaches are suitable for studying target binding and mechanism of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., Plasmodium falciparum enzymes). Compound 21 (a quinoline-tetrazole hybrid) showed strong binding to the active site via π-π stacking and hydrogen bonds .
  • MD Simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .

Q. How can researchers resolve contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify degradation pathways .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via IV/PO dosing in rodent models .
  • Prodrug Design : Modify the acetamide group to enhance membrane permeability (e.g., ester prodrugs) .

Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be improved?

  • Methodology :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and oxidative stress (H₂O₂) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the tetrazole ring or methoxyquinoline oxidation) .
  • Formulation Adjustments : Use lyophilization or liposomal encapsulation to enhance shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.